molecular formula C21H15BrN2O5 B2913025 3-(5-bromofuran-2-amido)-N-(3-methoxyphenyl)-1-benzofuran-2-carboxamide CAS No. 887895-88-7

3-(5-bromofuran-2-amido)-N-(3-methoxyphenyl)-1-benzofuran-2-carboxamide

Cat. No.: B2913025
CAS No.: 887895-88-7
M. Wt: 455.264
InChI Key: KYCJZYIAZCEDEA-UHFFFAOYSA-N
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Description

This compound is a benzofuran-2-carboxamide derivative featuring a 5-bromofuran-2-amido substituent at the 3-position of the benzofuran core and an N-(3-methoxyphenyl) group.

Properties

IUPAC Name

3-[(5-bromofuran-2-carbonyl)amino]-N-(3-methoxyphenyl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15BrN2O5/c1-27-13-6-4-5-12(11-13)23-21(26)19-18(14-7-2-3-8-15(14)29-19)24-20(25)16-9-10-17(22)28-16/h2-11H,1H3,(H,23,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYCJZYIAZCEDEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC=C(O4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15BrN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-bromofuran-2-amido)-N-(3-methoxyphenyl)-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Amidation: The brominated furan is then reacted with an amine derivative to form the amido group.

    Coupling Reaction: The amido-furan intermediate is coupled with a benzofuran carboxylic acid derivative using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(5-bromofuran-2-amido)-N-(3-methoxyphenyl)-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the furan ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted furan derivatives.

Scientific Research Applications

Chemistry

In chemistry, 3-(5-bromofuran-2-amido)-N-(3-methoxyphenyl)-1-benzofuran-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic applications. Its ability to interact with specific biological targets makes it a promising lead compound for the development of new drugs.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique properties may find applications in the development of new polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism of action of 3-(5-bromofuran-2-amido)-N-(3-methoxyphenyl)-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity. The presence of the bromine atom and the amido group can enhance its binding affinity and specificity. The exact pathways involved depend on the biological context and the specific target being studied.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Analogues and Substitution Patterns

The following table highlights key structural differences and similarities between the target compound and selected analogs:

Compound Name Molecular Formula Molecular Weight Key Substituents CAS Number Reference
3-(5-Bromofuran-2-amido)-N-(3-methoxyphenyl)-1-benzofuran-2-carboxamide (Target) C₂₀H₁₅BrN₂O₅ 443.25 g/mol 5-Bromofuran-2-amido, 3-methoxyphenyl Not Provided N/A
3-(5-Bromofuran-2-amido)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-benzofuran-2-carboxamide C₂₂H₁₇BrN₂O₆ 503.29 g/mol 5-Bromofuran-2-amido, 2,3-dihydro-1,4-benzodioxin-6-yl 888468-80-2
N-(3-[¹¹C]Methoxyphenyl)-4-chlorocinnamide (TRPV1 Antagonist) C₁₅H₁₂ClNO₂ 273.72 g/mol 4-Chlorocinnamoyl, 3-methoxyphenyl Not Provided
5-Chloro-N-(1,1-dioxothiolan-3-yl)-N-[(3-fluorophenyl)methyl]-3-methyl-1-benzofuran-2-carboxamide C₂₂H₂₀ClFNO₄S 463.91 g/mol 5-Chloro, 3-methyl, 1,1-dioxothiolan-3-yl, 3-fluorobenzyl 880788-24-9
N-[3-(Trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide C₁₆H₁₀F₃NO₂ 305.25 g/mol Trifluoromethylphenyl 302583-11-5

Key Observations :

  • Halogenation : The target compound’s 5-bromofuran group distinguishes it from chlorinated (e.g., CAS 880788-24-9 ) or fluorinated (e.g., CAS 302583-11-5 ) analogs. Bromine’s larger atomic radius may enhance hydrophobic interactions in binding pockets compared to smaller halogens.
  • Heterocyclic Diversity : The dihydrobenzodioxin group in CAS 888468-80-2 introduces additional oxygen atoms, likely improving solubility but reducing lipophilicity compared to the target compound.

Pharmacological and Physicochemical Comparisons

TRPV1-Targeted Compounds

The TRPV1 antagonist N-(3-[¹¹C]methoxyphenyl)-4-chlorocinnamide (Ki = 18 nM) shares the 3-methoxyphenyl motif with the target compound. However, its cinnamoyl scaffold differs significantly from the benzofuran core, which may alter membrane permeability and metabolic stability .

Antiviral Compounds

Its molecular weight (572.55 g/mol) and low water solubility contrast with the benzofuran-based target compound, highlighting divergent pharmacokinetic profiles .

Benzofuran Derivatives
  • CAS 880788-24-9 : The 5-chloro and 3-methyl substitutions on the benzofuran core may enhance metabolic stability compared to the target compound’s bromofuran group .

Research Findings and Implications

  • Synthetic Feasibility : The target compound’s synthesis likely follows amide coupling strategies similar to those used for CAS 888468-80-2, utilizing EDC/HOBt activation in THF .
  • Biological Potential: The 3-methoxyphenyl group, as seen in TRPV1 antagonists , suggests possible utility in pain management or neuroinflammation. However, the bromofuran moiety may introduce unique toxicity or selectivity challenges.
  • Solubility Considerations : Letermovir’s poor aqueous solubility underscores the need for formulation optimization in benzofuran derivatives with similar lipophilic substituents.

Biological Activity

3-(5-bromofuran-2-amido)-N-(3-methoxyphenyl)-1-benzofuran-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The presence of brominated furan and benzofuran moieties, along with methoxy substitutions, suggests a promising pharmacological profile that warrants detailed investigation.

Chemical Structure and Properties

The molecular formula of this compound is C22H17BrN2O6C_{22}H_{17}BrN_{2}O_{6} with a molecular weight of 485.3 g/mol. Its structure includes functional groups such as amides and bromine, which play critical roles in its chemical reactivity and biological interactions. The compound can undergo nucleophilic substitution reactions, allowing for further derivatization which can enhance its biological properties.

Anticancer Properties

Research indicates that derivatives of benzofuran compounds exhibit significant anticancer activity. Compounds with similar structures have been shown to inhibit cancer cell proliferation effectively. For instance, studies have demonstrated that benzofuran derivatives can induce apoptosis in various cancer cell lines, including breast and ovarian cancers .

In vitro assays have suggested that this compound may interact with specific enzymes or receptors involved in cancer progression. Preliminary findings suggest this compound could serve as a lead structure for developing new anticancer agents.

Antimicrobial Activity

The compound also exhibits notable antimicrobial properties. Benzofuran derivatives are recognized for their effectiveness against various bacterial strains and fungi. For instance, compounds structurally related to this compound have demonstrated minimum inhibitory concentrations (MICs) indicating potent activity against Mycobacterium tuberculosis and other pathogens .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies reveal that the presence of methoxy groups and bromine enhances the biological activity of benzofuran derivatives. Modifications at specific positions on the benzofuran core can significantly affect the compound's efficacy against various biological targets, including cancer cells and bacteria .

Comparative Analysis

A comparative analysis of similar compounds highlights the unique aspects of this compound:

Compound NameStructureKey FeaturesBiological Activity
5-Bromofuran-2-carboxylic acidStructureBrominated furanModerate antimicrobial activity
N-(4-benzamido-3-methylphenyl)StructureAmide linkageAnticancer properties
3-(5-bromofuran-2-carboxamido)StructureSimple amideLimited activity compared to complex derivatives
This compound StructureComplex structure with multiple functional groupsEnhanced anticancer and antimicrobial activities

Case Studies

Several case studies have been conducted to evaluate the biological efficacy of benzofuran derivatives:

  • Antimycobacterial Activity : A series of benzofuran derivatives were synthesized and tested against M. tuberculosis strains, showing promising results with MIC values as low as 8 μg/mL for some compounds .
  • Anticancer Activity : In one study, compounds derived from benzofurans exhibited significant cytotoxicity against various cancer cell lines, with some achieving IC50 values below 10 μM, indicating strong potential for therapeutic applications .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(5-bromofuran-2-amido)-N-(3-methoxyphenyl)-1-benzofuran-2-carboxamide, and what challenges arise during its multi-step synthesis?

  • Methodological Answer : The synthesis involves three key steps:

  • Step 1 : Preparation of the benzofuran-2-carboxylic acid core via cyclization of substituted phenols under acidic conditions .
  • Step 2 : Bromination at the 5-position of the furan ring using N-bromosuccinimide (NBS) in a halogenated solvent (e.g., CCl₄) .
  • Step 3 : Coupling the brominated furan moiety to the 3-methoxyphenyl group via a Pd-catalyzed C-H arylation or transamidation reaction .
    • Challenges : Low yields in the transamidation step due to steric hindrance from the methoxyphenyl group; purification difficulties caused by byproducts from incomplete bromination .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR (¹H/¹³C) : Confirm regioselectivity of bromination (5-position on furan) and amide bond formation. Aromatic protons in the benzofuran ring appear as doublets (δ 7.2–7.8 ppm), while the methoxy group resonates at δ 3.8 ppm .
  • HPLC-MS : Assess purity (>95%) and detect trace impurities (e.g., dehalogenated byproducts) using reverse-phase C18 columns with acetonitrile/water gradients .
  • X-ray Crystallography : Resolve ambiguities in stereochemistry or substituent orientation, particularly for the bromofuran and methoxyphenyl groups .

Q. How can researchers design preliminary biological assays to evaluate its pharmacological potential?

  • Methodological Answer :

  • Target Selection : Prioritize kinases or GPCRs due to structural similarity to benzofuran-based inhibitors .
  • In Vitro Assays : Use fluorescence polarization (FP) for binding affinity studies or cell viability assays (e.g., MTT) on cancer lines (e.g., HeLa, MCF-7) at concentrations 1–100 µM .
  • Positive Controls : Compare with known benzofuran derivatives (e.g., 5-APB or 6-APB) to benchmark activity .

Advanced Research Questions

Q. How can synthetic yields be optimized for the Pd-catalyzed coupling step, and what factors contribute to variability in reaction outcomes?

  • Methodological Answer :

  • Catalyst Screening : Test Pd(PPh₃)₄ vs. Pd(OAc)₂ with ligands like Xantphos to improve turnover .
  • Solvent Effects : Replace polar aprotic solvents (DMF) with toluene/DMSO mixtures to reduce side reactions .
  • Kinetic Analysis : Use in-situ IR or LC-MS to monitor intermediate formation and adjust reaction time/temperature .
  • Contradictions : reports higher yields with microwave-assisted synthesis, while emphasizes traditional heating for better regiocontrol. Reconcile by testing both under inert atmospheres .

Q. How do structural modifications (e.g., substituting bromine with other halogens) impact biological activity and crystal packing?

  • Methodological Answer :

  • Halogen Swapping : Replace Br with Cl or I via electrophilic substitution. Chlorinated analogs show reduced steric bulk but lower metabolic stability; iodinated derivatives exhibit enhanced π-stacking in crystal lattices .
  • Crystallography : Compare unit cell parameters (e.g., Br analog: space group P2₁/c, a = 8.2 Å vs. Cl analog: P2₁, a = 7.9 Å) to correlate halogen size with intermolecular interactions .
  • SAR Studies : Use molecular docking to predict affinity shifts for targets like COX-2 or serotonin receptors .

Q. What strategies resolve contradictory data in toxicity assays across different model organisms?

  • Methodological Answer :

  • Model Harmonization : Standardize protocols (e.g., OECD guidelines) for zebrafish embryo toxicity vs. murine hepatocyte assays. Note species-specific metabolic differences (e.g., CYP450 isoforms) .
  • Metabolite Profiling : Use LC-HRMS to identify toxic intermediates (e.g., quinone metabolites from furan oxidation) .
  • Dose-Response Refinement : Apply Hill slope models to distinguish between on-target vs. off-target effects at IC₅₀ values .

Q. How can computational methods predict environmental persistence and bioaccumulation potential?

  • Methodological Answer :

  • QSAR Modeling : Input logP (estimated 3.2) and topological polar surface area (TPSA ≈ 90 Ų) into EPI Suite to estimate biodegradation half-life (>60 days) .
  • Molecular Dynamics : Simulate binding to soil organic matter (e.g., humic acid) using Amber force fields to assess adsorption coefficients (Koc) .
  • Experimental Validation : Compare predictions with OECD 307 soil degradation studies under aerobic/anaerobic conditions .

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